Lower 1,5-Electrocyclization Barrier Relative to Nitrosostyrene
In a direct computational comparison, the 1,5-electrocyclization activation barrier for 1-Nitroso-2-(2-phenylethenyl)benzene (nitrosostilbene 5) is decreased by 1 kcal/mol relative to that of ortho-nitrosostyrene (9) [1]. This difference is attributed to the presence of the second phenyl ring.
| Evidence Dimension | Activation Enthalpy (∆H‡) for 1,5-electrocyclization |
|---|---|
| Target Compound Data | Lower barrier by 1 kcal/mol vs. ortho-nitrosostyrene (exact value not explicitly stated, reported as a difference) |
| Comparator Or Baseline | ortho-Nitrosostyrene (9); ∆H‡(1,5-electro) = 17.9 kcal/mol |
| Quantified Difference | ∆∆H‡ = -1 kcal/mol (approximately 16.9 kcal/mol for the target compound) |
| Conditions | B3LYP/6-31+G* level of theory in Gaussian 98 |
Why This Matters
This lower barrier means the target compound is kinetically more predisposed to the desired 1,5-electrocyclization pathway, a critical factor for synthetic efficiency and selectivity.
- [1] Davies, I. W.; Guner, V. A.; Houk, K. N. Theoretical Evidence for Oxygenated Intermediates in the Reductive Cyclization of Nitrobenzenes. Org. Lett. 2004, 6, 743–746. View Source
